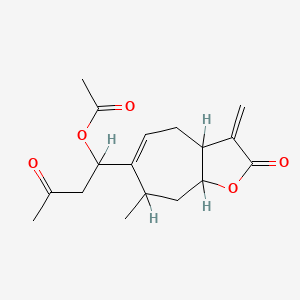
CyclopropanecarboxaMide, 1-aMino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-Methylbenzenesulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes cyclopropane, sulfonamide, and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate typically involves multiple steps:
Formation of Cyclopropanecarboxamide: This step involves the reaction of cyclopropanecarboxylic acid with ammonia or an amine to form the corresponding amide.
Introduction of the Cyclopropylsulfonyl Group: This can be achieved by reacting the amide with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the 4-Methylbenzenesulfonate Salt: This final step involves the reaction of the compound with 4-methylbenzenesulfonic acid to form the sulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and ethyl groups.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The amine and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or sulfides.
Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Science: The compound can be used in the synthesis of polymers with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and sulfonyl groups are likely involved in key interactions with these targets, influencing the compound’s potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxamide Derivatives: Compounds with similar cyclopropane and amide structures.
Sulfonamide Compounds: Compounds containing the sulfonamide functional group.
Ethylated Amines: Compounds with ethyl groups attached to amine functionalities.
Uniqueness
Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-methylbenzenesulfonate is unique due to its combination of cyclopropane, sulfonamide, and ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1198178-65-2 |
|---|---|
Molekularformel |
C7H7BrN2O |
Molekulargewicht |
0 |
Synonyme |
CyclopropanecarboxaMide, 1-aMino-N-(cyclopropylsulfonyl)-2-ethyl-, (1R,2R)-, 4-Methylbenzenesulfonate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B1181240.png)
![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181242.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)

